Isobutane

Catalog No.
S597552
CAS No.
75-28-5
M.F
C4H10
(CH3)2CH CH3
C4H10
(CH3)2CHCH3
M. Wt
58.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutane

CAS Number

75-28-5

Product Name

Isobutane

IUPAC Name

2-methylpropane

Molecular Formula

C4H10
(CH3)2CH CH3
C4H10
(CH3)2CHCH3

Molecular Weight

58.12 g/mol

InChI

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3

InChI Key

NNPPMTNAJDCUHE-UHFFFAOYSA-N

SMILES

CC(C)C

solubility

Slight (NIOSH, 2024)
In water, 48.9 mg/L at 25 °C
Soluble in ethanol, ether, chloroform
Solubility in water at 20 °C: none
Slight

Synonyms

1,1-Dimethylethane;2-Methylpropan;2-methyl-propan;a31(hydrocarbon);i-Butane;Isobutan;Isobutane mixtures;isobutane(dot)

Canonical SMILES

CC(C)C

The exact mass of the compound Isobutane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slight (niosh, 2016)8.40e-04 min water, 48.9 mg/l at 25 °csoluble in ethanol, ether, chloroformsolubility in water at 20 °c: noneslight. It belongs to the ontological category of alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

Isobutane is a branched-chain four-carbon alkane that serves as a critical industrial gas, refrigerant (R-600a), and petrochemical feedstock [1]. Unlike heavier hydrocarbons or highly fluorinated alternatives, isobutane combines a low boiling point (-11.8 °C) with an exceptionally low Global Warming Potential (GWP < 10) and zero Ozone Depletion Potential (ODP) [2]. In procurement contexts, high-purity isobutane is prioritized for its specific vapor pressure profile in aerosol formulations, its thermodynamic efficiency in domestic vapor compression cycles, and its reactive tertiary carbon structure, which enables direct acid-catalyzed alkylation with olefins to produce high-octane fuel additives [1].

Substituting isobutane with its linear isomer, n-butane, or legacy hydrofluorocarbons (HFCs) like R-134a introduces severe performance and regulatory liabilities. In refrigeration systems, replacing isobutane with R-134a drastically increases the required refrigerant charge mass and violates modern low-GWP environmental mandates [1]. In aerosol applications, substituting isobutane with n-butane results in inadequate vapor pressure at room temperature, leading to poor atomization and incomplete product dispensing[2]. Furthermore, in petrochemical alkylation units, n-butane lacks the reactive tertiary carbon required to form high-octane trimethylpentanes, acting instead as an inert diluent that suppresses overall alkylate yield and octane rating[3].

Thermodynamic Efficiency and Charge Reduction in Vapor Compression Refrigeration

Isobutane (R-600a) demonstrates higher thermodynamic efficiency and material economy compared to legacy HFC refrigerants like R-134a in domestic vapor compression systems[1]. Experimental analyses indicate that achieving equivalent cooling capacity requires approximately 46% to 66% less refrigerant mass when using isobutane [1], [2]. Furthermore, isobutane provides a higher Coefficient of Performance (COP) under steady-state conditions, while operating at lower compressor discharge pressures, thereby reducing mechanical wear and electrical energy consumption [2].

Evidence DimensionRefrigerant charge mass for equivalent cooling capacity
Target Compound DataIsobutane (R-600a): ~40-89g (typical domestic charge)
Comparator Or BaselineR-134a: ~100-150g (baseline charge)
Quantified Difference46% to 66% reduction in required charge mass
ConditionsDomestic undercounter chiller / vapor compression refrigerator at steady state

Enables manufacturers to drastically reduce raw material costs and comply with strict GWP regulations while maintaining or improving cooling efficiency.

Vapor Pressure Optimization for Aerosol Propellant Formulations

The branched structure of isobutane yields a significantly higher vapor pressure than its straight-chain isomer, n-butane, making it a distinct choice for aerosol propellant blends[1]. At 70°F (21°C), isobutane exerts a vapor pressure of approximately 31 to 32 psig, compared to only 17 psig for n-butane[1]. Additionally, isobutane's boiling point (-11.8°C) ensures reliable vaporization at lower ambient temperatures where n-butane (-0.5°C) fails to vaporize efficiently[2].

Evidence DimensionVapor pressure at 70°F (21°C)
Target Compound DataIsobutane: ~31-32 psig
Comparator Or Baselinen-Butane: ~17 psig
Quantified Difference~82% higher vapor pressure for isobutane
ConditionsStandard room temperature (70°F) in closed aerosol containers

Crucial for formulators who require specific atomization pressures to ensure complete product evacuation without using excessively high-pressure propellants like propane.

Reactivity in Acid-Catalyzed Alkylation for High-Octane Fuel Production

In petrochemical refining, isobutane is a necessary feedstock for alkylation with light olefins (e.g., butenes), driven by the reactivity of its tertiary carbon[1]. When reacted over strong acid catalysts (such as sulfuric or hydrofluoric acid), isobutane yields highly branched trimethylpentanes with a Research Octane Number (RON) of up to 98.8[1]. In contrast, n-butane cannot undergo this direct alkylation; it acts as an unreactive diluent that decreases the probability of favorable isobutane-olefin collisions, thereby reducing the overall alkylate yield and lowering the final octane rating [2].

Evidence DimensionRole in direct acid-catalyzed alkylation with butenes
Target Compound DataIsobutane: Primary reactant yielding C8 trimethylpentanes (RON ~98)
Comparator Or Baselinen-Butane: Unreactive diluent; reduces alkylate yield and octane number
Quantified DifferenceIsobutane enables direct synthesis of RON 98+ alkylate; n-butane requires prior isomerization
ConditionsConcentrated sulfuric acid or solid acid catalyst systems at 4-80°C

Dictates feedstock procurement for refineries aiming to produce clean, high-octane, sulfur-free gasoline blending components.

Eco-Friendly Domestic and Commercial Refrigeration (R-600a)

Isobutane is the standard choice for modern household refrigerators, freezers, and undercounter chillers. Its low GWP and high COP allow manufacturers to meet stringent environmental regulations while reducing the total refrigerant charge and compressor energy consumption [1].

Formulated Aerosol Propellants for Personal Care and Industrial Sprays

Due to its specific vapor pressure of ~31 psig at room temperature, isobutane is widely procured as a primary propellant or blending component (e.g., A-46 blends) for cosmetics, deodorants, and cleaning sprays, ensuring consistent spray patterns and complete can evacuation[2].

Feedstock for High-Octane Alkylate Production

In petrochemical refineries, high-purity isobutane is reacted with C3-C5 olefins in alkylation units to produce premium, aromatic-free, and sulfur-free gasoline blending components (trimethylpentanes), essential for meeting modern clean-fuel standards [3].

Physical Description

Isobutane is a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Gas or Vapor, Liquid; Dry Powder, Liquid; Gas or Vapor; Liquid
Colourless gas or liquid with mild, characteristic odour
Colorless gas with a slight gasoline or natural gas odor; [HSDB]
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a gasoline-like or natural gas odor.
Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 11 °F.]

Color/Form

Colorless gas [Note: Shipped as a liquified compressed gas. A liquid below 11 °F]

XLogP3

2.1

Exact Mass

58.078250319 g/mol

Monoisotopic Mass

58.078250319 g/mol

Boiling Point

10.8 °F at 760 mmHg (USCG, 1999)
-11.7 °C
-12 °C
10.8 °F
11 °F

Flash Point

-117 °F (USCG, 1999)
-82.99 °C (-117.38 °F) - closed cup
Flammable gas
-117 °F
NA (Gas)

Heavy Atom Count

4

Vapor Density

2.06 (NIOSH, 2024) - Heavier than air; will sink (Relative to Air)
2.01 (Air = 1)
Relative vapor density (air = 1): 2
2.06

Density

0.557 at 68 °F (USCG, 1999) - Less dense than water; will float
0.55092 g/cu cm at 25 °C; 0.55711 g/cu cm at 20 °C; 0.61415 at -29.5 °C
Relative density (water = 1): 0.6 (liquid)
0.557
2.06(relative gas density)

LogP

2.76 (LogP)
log Kow = 2.76
2.8

Odor

Gasoline-like or natural gas odor.
Slight odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-255 °F (NIOSH, 2024)
-138.3 °C
-160 °C
-216.9 °F
-255 °F

UNII

BXR49TP611

Related CAS

40921-86-6

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: Isobutane is a colorless, extremely flammable gas. It has an odor like gasoline. It is slightly soluble in water. It is found in natural gas. USE: Isobutane is an important commercial chemical. It is used in gasoline, as a refrigerant, as a liquified gas fuel, in aerosol propellants, in man-made rubber and to make other chemicals. EXPOSURE: Workers who use isobutane may breathe in vapors or have direct skin contact. The general population may be exposed by vapors in areas of heavy traffic and when using gasoline products. Exposure will also occur when using consumer aerosol products that contain isobutane. If isobutane is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Feelings of exhilaration, hallucination, rapid and irregular breathing and or heart rate, and low blood pressure have been reported in people that breathed very high air levels. Death due to cardiac arrest or suffocation has occurred in some individuals that inhaled vapors at these high concentrations, especially individuals that intentionally inhaled ("huffed") isobutane to get high. Children and adolescents are more susceptible to lethal effects of intentional inhalation. No toxic effects were noted in volunteers exposed to moderate-to-high air levels . Isobutane is not a skin or eye irritant in humans. No evidence of abortion or birth defects was observed in laboratory animals exposed to very high isobutane vapor levels before and during pregnancy. However, there was a slight decrease in the number of females that became pregnant, suggesting a potential decrease in fertility. Data on the potential for isobutane to cause cancer in laboratory animals were not available. The potential for isobutane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

3.1 atm at 70 °F (NIOSH, 2024)
2610.0 [mmHg]
2610 mm Hg (348.1 kPa) at 25 °C; 391.02 mm Hg (52.132 kPa) at -27.57 °C
Vapor pressure, kPa at 20 °C: 304
3.1 atm at 70 °F
(70 °F): 3.1 atm

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Impurities

0.1% /BUTANE/

Other CAS

75-28-5
68475-60-5

Metabolism Metabolites

A study was conducted to establish whether volatile hydrocarbons, such as propane, n-butane and iso-butane, are metabolized in mice or not. In mice having inhaled these gases, isopropanol and acetone were yielded from propane, sec-butanol and methyl ethyl ketone from n-butane, and tert-butanol from iso-butane as the respective metabolites. In addition, liver microsomes were found to contain the enzymic system participating in these metabolisms. In vitro reactions with liver microsomes produced isopropanol from propane, sec-butanol from n-butane, and tert-butanol from iso-butane. It was assumed that hydrocarbons were first converted to (omega-1)-alcohols by microsomal enzyme system and then to corresponding ketones by alcohol dehydrogenase.
Isobutane is oxidatively metabolized by rat liver microsomes to its parent alcohol.

Wikipedia

Isobutane
Neohesperidin_dihydrochalcone

Use Classification

Food additives
Hazard Classes and Categories -> Flammable - 4th degree
Cosmetics -> Propellant

Methods of Manufacturing

Isobutane (C4H10) can be obtained by recovery from LPG or by acid-catalyzed isomerization of n-butane.
An important component of natural gasoline, refinery gases, wet natural gas.
Recovery from petroleum refinery streams that result from catalytic cracking, catalytic reforming and other refinery operations.
Recovery from raw natural gas which contains about 0.35 mol % isobutane.
... Obtained from natural gas by fractionation following absorption in oil, adsorption to surface-active agents, or refrigeration.

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Petrochemical Manufacturing
All other Petroleum and Coal Products Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Rubber Product Manufacturing
Construction
Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Machinery Manufacturing
Plastics Material and Resin Manufacturing
Industrial Gas Manufacturing
Computer and Electronic Product Manufacturing
Propane, 2-methyl-: ACTIVE
The most common separation techniques are based on a vapor-liquid, two-phase system by which the liquid (iso)butane is recovered from the feed gas.

Analytic Laboratory Methods

Gas chromatographic method for identification of propellants and aerating agents in aerosol whipped toppings and antistick pan coatings.

Clinical Laboratory Methods

This report describes a fully elaborated and validated method for quantitation of the hydrocarbons n-propane, iso-butane, and n-butane in blood samples. The newly developed analytical procedure is suitable for both emergency cases and forensic medicine investigations. Its practical applicability is illustrated with a forensic blood sample after acute inhalative intoxication with lighter fluid; case history and toxicological findings are included. Identification and quantitation of the analytes were performed using static headspace extraction combined with gas chromatography-mass spectrometry. In order to reconcile the large gas volumes injected (0.5 mL) with the narrowbore capillary column and thus achieve preconcentration, cold trapping on a Tenax sorbent followed by flash desorption was applied. Adequate retention and separation were achieved isothermally at 35 degrees C on a thick-film capillary column. Sample preparation was kept to a strict minimum and involved simply adding 2.5 uL of a liquid solution of 1,1,2-trichlorotrifluoroethane in t-butyl-methylether as an internal standard to aliquots of blood in a capped vial. Standards were created by volumetric dilution departing from a gravimetrically prepared calibration gas mixture composed of 0.3% of n-propane, 0.7% of iso-butane, and 0.8% of n-butane in nitrogen. In the forensic blood sample, the following concentrations were measured: 90.0 ug/L for n-propane, 246 ug/L for iso-butane, and 846 ug/L for n-butane.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Contents under pressure. Storage class (TRGS 510): Gases.
Store separately from all other flammable materials. Prior to working with this chemical, you should be trained on its proper handling and storage. Before entering confined space where isobutane may be present, check to make sure that an explosive concentration odes not exist. Isobutane cylinders should be stored in a cool, well-ventilated dry area of noncombustible construction. Protect containers against physical damage. Store away from sources of heat or ignition and from oxygen, chlorine, and other oxidizers. Sources of ignition, such as smoking and open flames, are prohibited where isobutane is handled, used, or stored. Ground and bond all lines and equipment used with isobutane. Wherever isobutane is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for the handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169, as with the recommendations of the Compressed Gas Association.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

E-Cigarette or Vaping Associated Lung Injury: Evolving Threat to Healthy Teens

Jessica M Barnes, Mir Ali
PMID: 34449994   DOI:

Abstract

Vaping quickly rose in popularity once introduced to the market in 2003. Devices heat liquid to produce an aerosol that is inhaled by the user, an aerosol that can contain nicotine, heavy metals, volatile organic compounds, ultrafine particles, cancer-causing chemicals, and flavoring. Teenagers commonly use these products to smoke cannabinoids including delta-9-tetrahydrocannabinol (THC), cannabidiol (CBD), and butane hash oil (BHO). Liquids placed in the devices can be commercial or homemade. As popularity increased, more cases of vaping-related lung injury have been reported. We report a case of a 17-year-old female patient with delayed diagnosis of e-cigarette or vaping associated lung injury.


Isobutane dehydrogenation over high-performanced sulfide V-K/γ-Al

Yu-Peng Tian, Xin-Mei Liu, Svetlana Mintova, Long-Li Zhang, Yuan-Yuan Pan, Alain Rives, Yan-An Liu, Ling Wei, Zi-Feng Yan
PMID: 34023705   DOI: 10.1016/j.jcis.2021.05.046

Abstract

Compared with industrial used Pt- and Cr-based catalyst in dehydrogenation (DH) of light alkanes, the sulfide V-K/γ-Al
O
catalyst reported in this study shows lower cost and toxicity, and significant DH performance. The yield to isobutene reached as high as 52.9%, which is among the highest reported to date. We attribute such high isobutene yield to the precise modulation of polymerization degree for vanadium species via doping of potassium and indicating that the synergy between vanadium species and acid sites is critical to enhance the DH performance. Our previous work showed sulfidation promoted the increase of DH performance for vanadium-based catalyst, and we go further in this study to explore the correlation between increased range of DH performance and the added potassium. The different loaded potassium leads to variation in sulfidation degree, affecting the properties of vanadium species and acid properties consequently. The potassium was distributed uniformly on surface of the sulfide vanadium-based catalyst and was predominantly bonded with the vanadium species rather than with the γ-Al
O
support. With increasing the potassium amount from 0 to 3 wt%, the acid amount kept decreasing, and some specific strong acid sites appeared once adequate sulfur was introduced in the V-K/γ-Al
O
catalyst. The characterization and DFT results both revealed that the doped potassium contributes to regulating the vanadium species in the oligomeric state. The synergy between vanadium species and acid properties was regulated by the added potassium simultaneously, and thus the DH performance was enhanced. This study provides promising strategy for preparation of environment-friendly model industrial DH catalyst.


Soft-Sensor for Class Prediction of the Percentage of Pentanes in Butane at a Debutanizer Column

Iratxe Niño-Adan, Itziar Landa-Torres, Diana Manjarres, Eva Portillo, Lucía Orbe
PMID: 34207807   DOI: 10.3390/s21123991

Abstract

Refineries are complex industrial systems that transform crude oil into more valuable subproducts. Due to the advances in sensors, easily measurable variables are continuously monitored and several data-driven soft-sensors are proposed to control the distillation process and the quality of the resultant subproducts. However, data preprocessing and soft-sensor modelling are still complex and time-consuming tasks that are expected to be automatised in the context of Industry 4.0. Although recently several automated learning (autoML) approaches have been proposed, these rely on model configuration and hyper-parameters optimisation. This paper advances the state-of-the-art by proposing an autoML approach that selects, among different normalisation and feature weighting preprocessing techniques and various well-known Machine Learning (ML) algorithms, the best configuration to create a reliable soft-sensor for the problem at hand. As proven in this research, each normalisation method transforms a given dataset differently, which ultimately affects the ML algorithm performance. The presented autoML approach considers the features preprocessing importance, including it, and the algorithm selection and configuration, as a fundamental stage of the methodology. The proposed autoML approach is applied to real data from a refinery in the Basque Country to create a soft-sensor in order to complement the operators' decision-making that, based on the operational variables of a distillation process, detects 400 min in advance with 98.925% precision if the resultant product does not reach the quality standards.


DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity

Kai-Chia Yeh, Teng-Kuang Yeh, Chung-Yu Huang, Chih-Bo Hu, Min-Hsien Wang, Yu-Wen Huang, Ling-Hui Chou, Hsuan-Hui Ho, Jen-Shin Song, Tsu Hsu, Weir-Torn Jiaang, Yu-Sheng Chao, Chiung-Tong Chen
PMID: 33961850   DOI: 10.1016/j.lfs.2021.119574

Abstract

Dipeptidyl peptidase 4 (DPP-4) is a valid molecular drug target from which its inhibitors have been developed as medicines for treating diabetes. The present study evaluated a new synthetic DPP-4-specific inhibitor of small molecule DBPR108 for pharmacology and pharmacokinetic profiles.
DBPR108 of various doses was orally administered to rats, diabetic mice, and dogs and the systemic circulating DPP-4 activities in the animals were measured to demonstrate the pharmacological mechanisms of action via DPP-4 inhibition. Upon an oral administration of DBPR108, the serum active GLP-1 and insulin levels of the rats challenged with an oral glucose ingestion were measured. Oral glucose tolerance test in diet-induced obese mice was performed to examine if DBPR108 increases the glucose tolerability in animals.
Orally administered DBPR108 inhibited the systemic plasma DPP-4 activities in rats, dogs and diabetic mice in a dose-dependent manner. DBPR108 caused elevated serum levels of active GLP-1 and insulin in the rats. DBPR108 dose-dependently increased the glucose tolerability in diet-induced obese (DIO) mice and, furthermore, DIO mice treated with DBPR108 (0.1 mg/kg) in combination with metformin (50 or 100 mg/kg) showed a prominently strong increase in the glucose tolerability.
DBPR108 is a novel DPP-4-selective inhibitor of small molecule that demonstrated potent in vivo pharmacological effects and good safety profiles in animals. DBPR108 is now a drug candidate being further developed in the clinical studies as therapeutics for treating diabetes.


Butane detection after long-term treatment of burns in two autopsy cases

Toshiko Tanaka, Kentaro Kasai, Kosho Yoshida, Hiroaki Sato
PMID: 33465569   DOI: 10.1016/j.legalmed.2021.101847

Abstract

A man and a woman were rescued from a room that had exploded. Many empty cassette gas cylinders were found in the room. The man and woman were hospitalized immediately for the treatment of burns. The woman died 6 days later, and the man died 31 days later without regaining consciousness. Carbonization and hardening of the frontal facial skin and parts of the left and right fingers were observed on the man's body. In both cases, systemic burns had led to progressive systemic edema and markedly suppressed circulation. Analytical samples for butanes obtained from their bodies at autopsy were stored at -20 °C for 14 and 25 days, respectively, before analysis. Normal butane and isobutane were quantified in the brain and subcutaneous adipose tissue of the woman. Only the isobutane was quantified in the adipose tissue of the man. The evidence suggests that the man lit a cigarette while breathing gas and the entire room exploded. Our results also suggest that butane can be detected in the adipose tissue of autopsy cases long after inhalation even under the present storage conditions, and isobutane may remain in adipose tissue longer than n-butane.


Enhanced metabolism confers a high level of cyhalofop-butyl resistance in a Chinese sprangletop (Leptochloa chinensis (L.) Nees) population

Wei Deng, Mengting Yang, Yang Li, Zhiming Xia, Yongrui Chen, Shuzhong Yuan, Qian Yang
PMID: 33497007   DOI: 10.1002/ps.6297

Abstract

Chinese sprangletop (Leptochloa chinensis (L.) Nees) is one of main grass weeds invading Chinese rice fields. The target-site resistance (TSR) of cyhalofop-butyl have been widely reported in L. chinensis populations, but the non-target-site resistance (NTSR) mechanisms have not yet been well-characterized. This study aims to investigate the likely NTSR in a cyhalofop-butyl-resistant L. chinensis population (YZ-R), which was collected from Yangzhou city, Jiangsu Province, China.
Dose-response assays showed the YZ-R population exhibited 191.6-fold resistance to cyhalofop-butyl, compared to the susceptible population (YZ-S). This resistance is not target-site based, because no mutations in the two ACCase genes were detected in the YZ-R plants compared to the YZ-S plants, and the ACCase genes expression levels were similar in YZ-S and YZ-R plants. In addition, the cytochrome P450 inhibitor malathion and piperonyl butoxide (PBO), and glutathione S-transferase (GST) inhibitor 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) did not significantly reverse cyhalofop-butyl resistance in the YZ-R population. However, liquid chromatography-mass spectrometry (LC-MS) analysis indicated that the metabolic rates of cyhalofop acid in YZ-R plants was significantly faster (5 to 10- fold) than in YZ-S plants. Furthermore, the YZ-R population showed no cross-resistance to other ACCase-inhibiting herbicides.
These results indicated that cyhalofop-butyl resistance in the YZ-R population is due to non-target-site based enhanced herbicide metabolism. Resistance in this population is likely involved in a specific detoxification enzyme, with possible high catalytic efficiency and strong substrate specificity, therefore leading to high-level and single resistance to cyhalofop-butyl. © 2021 Society of Chemical Industry.


A forensic analysis on 53 cases of complex suicides and one complicated assessed at the Bureau of Legal Medicine of Milan (Italy)

Guendalina Gentile, Nicola Galante, Stefano Tambuzzi, Riccardo Zoja
PMID: 33401231   DOI: 10.1016/j.forsciint.2020.110662

Abstract

Complex suicides are highly uncommon suicides in which multiple detrimental methods are used simultaneously or in chronological succession. We retrospectively analyzed through our database the 25512 autopsy reports registered at the Bureau of Legal Medicine of Milan in the last 27 years from 1993 until 2019, where 4498 suicides were documented. We assessed 53 cases of complex suicides and only one case of complicated suicide: for all of them we analyzed both data collected during the on-site investigation and the autopsy. In our case series, we identified a total number of 113 methods chosen and variably combined by the victims, which were classified into 17 categories. On the whole the most frequent association of suicide methods resulted in the combination of the plastic bag suffocation with inert gas inhalation (13 out of 53 complex suicides; 24.5%). We also analyzed our cases of simple suicides (1993-2019), to compare them with the complex suicides. In this study, we present a complete analysis regarding our cases of complex suicides, discussing the challenges and the interpretative issues which a forensic pathologist might deal with. A thorough on-site judicial inspection and a careful autopsy examination are crucial in such cases. Moreover, the clinical history of the victims and laboratory findings are supplemental elements to be necessarily considered to establish the actual manner of death and avoid any misinterpretations.


Whole transcriptome analysis resulted in the identification of Chinese sprangletop (Leptochloa chinensis) genes involved in cyhalofop-butyl tolerance

Ke Chen, Yajun Peng, Liang Zhang, Long Wang, Donghai Mao, Zhenghong Zhao, Lianyang Bai, Lifeng Wang
PMID: 34238252   DOI: 10.1186/s12864-021-07856-z

Abstract

Chinese sprangletop [Leptochloa chinensis (L.) Nees] is an annual malignant weed, which can often be found in paddy fields. Cyhalofop-butyl is a specialized herbicide which is utilized to control L. chinensis. However, in many areas, L. chinensis has become tolerant to this key herbicide due to its continuous long-term use.
In this study, we utilized a tolerant (LC18002) and a sensitive (LC17041) L. chinensis populations previously identified in our laboratory, which were divided into four different groups. We then employed whole transcriptome analysis to identify candidate genes which may be involved in cyhalofop-butyl tolerance. This analysis resulted in the identification of six possible candidate genes, including three cytochrome P450 genes and three ATP-binding cassette transporter genes. We then carried out a phylogenetic analysis to identify homologs of the differentially expressed cytochrome P450 genes. This phylogenetic analysis indicated that all genes have close homologs in other species, some of which have been implicated in non-target site resistance (NTSR).
This study is the first to use whole transcriptome analysis to identify herbicide non-target resistance genes in L. chinensis. The differentially expressed genes represent promising targets for better understanding herbicide tolerance in L. chinensis. The six genes belonging to classes already associated in herbicide tolerance may play important roles in the metabolic resistance of L. chinensis to cyhalofop-butyl, although the exact mechanisms require further study.


Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics

Jordi Capellades, Alexandra Junza, Sara Samino, Julia S Brunner, Gernot Schabbauer, Maria Vinaixa, Oscar Yanes
PMID: 33369389   DOI: 10.1021/acs.analchem.0c02998

Abstract

Isotopic-labeling experiments have been valuable to monitor the flux of metabolic reactions in biological systems, which is crucial to understand homeostatic alterations with disease. Experimental determination of metabolic fluxes can be inferred from a characteristic rearrangement of stable isotope tracers (e.g., 13C or 15N) that can be detected by mass spectrometry (MS). Metabolites measured are generally members of well-known metabolic pathways, and most of them can be detected using both gas chromatography (GC)-MS and liquid chromatography (LC)-MS. In here, we show that GC methods coupled to chemical ionization (CI) MS have a clear advantage over alternative methodologies due to GC's superior chromatography separation efficiency and the fact that CI is a soft ionization technique that yields identifiable protonated molecular ion peaks. We tested diverse GC-CI-MS setups, including methane and isobutane reagent gases, triple quadrupole (QqQ) MS in SIM mode, or selected ion clusters using optimized narrow windows (∼10 Da) in scan mode, and standard full scan methods using high resolution GC-(q)TOF and GC-Orbitrap systems. Isobutane as a reagent gas in combination with both low-resolution (LR) and high-resolution (HR) MS showed the best performance, enabling precise detection of isotopologues in most metabolic intermediates of central carbon metabolism. Finally, with the aim of overcoming manual operations, we developed an R-based tool called isoSCAN that automatically quantifies all isotopologues of intermediate metabolites of glycolysis, TCA cycle, amino acids, pentose phosphate pathway, and urea cycle, from LRMS and HRMS data.


CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death

Yong-Jun Li, Yueli Zhan, Chengrui Li, Jianhong Sun, Chengliang Yang
PMID: 33621193   DOI: 10.18632/aging.202528

Abstract

Oxygen glucose deprivation (OGD)/re-oxygenation (OGDR) induces profound oxidative injury and neuronal cell death. It mimics ischemia-reperfusion neuronal injury. CPI-1189 is a novel tumor necrosis factor alpha-inhibiting compound with potential neuroprotective function. Here in SH-SY5Y neuronal cells and primary murine cortical neurons, CPI-1189 pretreatment potently inhibited OGDR-induced viability reduction and cell death. In OGDR-stimulated neuronal cells, p38 phosphorylation was blocked by CPI-1189. In addition, CPI-1189 alleviated OGDR-induced reactive oxygen species production, lipid peroxidation, and glutathione consumption. OGDR-induced neuronal cell apoptosis was also inhibited by CPI-1189 pretreatment. Furthermore, in SH-SY5Y cells and cortical neurons, CPI-1189 alleviated OGDR-induced programmed necrosis by inhibiting mitochondrial p53-cyclophilin D-adenine nucleotide translocase 1 association, mitochondrial depolarization, and lactate dehydrogenase release to the medium. In summary, CPI-1189 potently inhibited OGDR-induced oxidative injury and neuronal cell death.


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